molecular formula C18H18Cl2N4O2S B2523703 2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209767-87-2

2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2523703
CAS No.: 1209767-87-2
M. Wt: 425.33
InChI Key: YOZMZMHFQBEDNC-UHFFFAOYSA-N
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Description

2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C18H18Cl2N4O2S and its molecular weight is 425.33. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition

  • Disposition and Metabolism in Humans : A study on the metabolism and disposition of a novel orexin 1 and 2 receptor antagonist, SB-649868, highlighted its elimination predominantly via feces, with extensive metabolism indicating minimal excretion unchanged. This points to the complex metabolic pathways involved in processing such compounds, involving oxidation and rearrangement leading to principal circulating components and metabolites (Renzulli et al., 2011).

Pharmacokinetics

  • Pharmacokinetics of Intravenous Administration : The pharmacokinetics of midazolam, a benzodiazepine related in structure to the query compound, were characterized by rapid distribution and elimination via biotransformation, with a significant first-pass effect after oral administration. This study underscores the pharmacokinetic properties that might be relevant to related compounds, emphasizing the role of liver extraction and distribution phases (Amrein et al., 1981).

Therapeutic Efficacy and Safety

  • Antimycotic Efficacy : Sertaconazole, another structurally related compound, demonstrated high antifungal activity and excellent safety in the topical therapy of Pityriasis versicolor and cutaneous dermatophytosis, achieving total cure with no reported undesirable effects. These studies serve as a basis for assessing the therapeutic potential and safety profile of related chemical entities in antimycotic applications (Nasarre et al., 1992; Pedragosa et al., 1992).

Novel Therapeutic Applications

  • Dipeptidyl Peptidase-IV Inhibition : E3024, a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor with a novel structure, showcased dose-proportional pharmacokinetics and dose-dependent inhibition of plasma DPP-IV activity, marking its potential as an antidiabetic agent. Despite a good safety profile at lower doses, the emergence of rash at higher doses suggests a balanced approach to dosing for therapeutic efficacy (Takeuchi et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not available . It’s worth noting that the mechanism of action can vary depending on the biological target and the context in which the compound is used.

Safety and Hazards

The safety and hazards associated with “2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” are not available . It’s important to handle all chemicals with appropriate safety measures, especially if their safety profile is unknown.

Properties

IUPAC Name

2-[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O2S/c1-12-10-17(14(20)11-13(12)19)27(25,26)24-8-6-23(7-9-24)18-21-15-4-2-3-5-16(15)22-18/h2-5,10-11H,6-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZMZMHFQBEDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.